Chloro(diethyl)octylstannane
Description
Chloro(diethyl)octylstannane is an organotin compound with the molecular formula C₁₂H₂₇ClSn. Structurally, it consists of a central tin atom bonded to two ethyl groups, one octyl chain, and a chlorine atom. Organotin compounds like this are widely utilized in industrial applications, including polymer stabilization, catalysis, and as precursors for advanced materials . The chlorine substituent enhances electrophilicity, making the compound reactive in cross-coupling reactions, while the alkyl groups (ethyl and octyl) contribute to its solubility in organic solvents and thermal stability .
Properties
CAS No. |
61726-26-9 |
|---|---|
Molecular Formula |
C12H27ClSn |
Molecular Weight |
325.50 g/mol |
IUPAC Name |
chloro-diethyl-octylstannane |
InChI |
InChI=1S/C8H17.2C2H5.ClH.Sn/c1-3-5-7-8-6-4-2;2*1-2;;/h1,3-8H2,2H3;2*1H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
FBRRQBVMBSQQSY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diethyl)octylstannane can be synthesized through the reaction of octylstannane with diethylchlorostannane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the tin compounds. The reaction is as follows:
Octylstannane+Diethylchlorostannane→this compound
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control of temperature and pressure. The reactants are mixed in a controlled environment, and the product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethyl)octylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are employed.
Major Products Formed
Oxidation: Tin oxides (SnO2) are formed.
Reduction: Lower oxidation state tin compounds, such as diethylstannane, are produced.
Substitution: Substituted organotin compounds, such as diethyl(octyl)stannane, are formed.
Scientific Research Applications
Chloro(diethyl)octylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of chloro(diethyl)octylstannane involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their function. It can also interact with cell membranes, leading to increased permeability and cell death. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Substituent Effects
Organotin compounds exhibit diverse properties based on substituent groups. Below is a comparative analysis of Chloro(diethyl)octylstannane with structurally related derivatives:
Table 1: Structural and Physical Properties
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The diethyl and octyl groups in this compound are electron-donating, reducing tin's electrophilicity compared to Chloro(dimethyl)octylstannane, where smaller methyl groups allow stronger Cl–Sn polarization .
- Thermal Stability: Bulkier substituents (e.g., octyl) enhance thermal stability by sterically shielding the tin center, making this compound more suitable for high-temperature polymer processing than Chloro((2-ethylhexanoyl)oxy)dimethylstannane .
Reactivity :
- Nucleophilic Substitution : The chlorine atom in this compound undergoes substitution with nucleophiles (e.g., alkoxides) to form Sn–O bonds, a key step in polymer cross-linking .
- Comparative Reactivity: Dimethyl-substituted analogs react faster due to reduced steric hindrance, whereas acyloxy-substituted derivatives (e.g., Chloro((2-ethylhexanoyl)oxy)dimethylstannane) are prone to hydrolysis, limiting their utility in aqueous environments .
Polymer Stabilization :
This compound acts as a heat stabilizer in polyvinyl chloride (PVC) by scavenging HCl degradation products. Its octyl group improves compatibility with PVC matrices compared to shorter-chain analogs .
Catalysis :
While less electrophilic than dimethyl-substituted stannanes, this compound is employed in Stille cross-coupling reactions for C–C bond formation, benefiting from its balanced reactivity and stability .
Toxicity Considerations :
Research Findings and Trends
Recent studies highlight the role of substituent electronegativity in organotin reactivity. For example:
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